L-Aspartic Acid

Neuroscience Ionotropic Glutamate Receptors AMPA Receptor Pharmacology

This racemic DL-Aspartic acid (CAS 617-45-8) contains the biologically active L-enantiomer that acts as a selective NMDA receptor agonist with negligible AMPA receptor modulation (unlike D-Asp, which shows competitive antagonism Kb=0.93 mM). L-Asp exhibits high EAAT1/GLAST affinity (K₀.₅=15±3 µM, ~2-fold higher than L-glutamate) and rapid stereospecific BBB efflux (0.207 min⁻¹), making it ideal for NMDA-mediated excitotoxicity studies and efflux transporter controls. BioUltra-grade (≥99%) ensures minimal interference in kinetic assays. For CNS applications, co-administer efflux inhibitors. Exploit salting-in behavior to achieve higher working concentrations in NaCl/KCl buffers. Ideal for L-asparaginase competitive inhibition studies (Ki=80 µM).

Molecular Formula C4H7NO4
Molecular Weight 133.10 g/mol
CAS No. 617-45-8
Cat. No. B043233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic Acid
CAS617-45-8
Synonyms(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate
Molecular FormulaC4H7NO4
Molecular Weight133.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
InChIKeyCKLJMWTZIZZHCS-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 g in 222.2 ml water at 20 °C;  1 g in 149.9 ml water at 30 °C;  more sol in salt soln;  sol in acids, alkalies
Insoluble in ethanol, ethyl ether, benzene;  soluble in dilute HCl, pyridine
In water, 5,360 mg/L at 25 °C
5.39 mg/mL
Solubility in water, g/100ml: 0.45
Slightly soluble in water;  Insoluble in ether
Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





L-Aspartic Acid (CAS 617-45-8) Product Specification & Differential Selection Guide for Scientific Procurement


L-Aspartic acid (L-Asp) is a proteinogenic, non-essential amino acid with the molecular formula C₄H₇NO₄ and a molecular weight of 133.1 g/mol [1]. It is characterized by an acidic side chain and exists as a chiral molecule, with the L-enantiomer being the biologically active form incorporated into proteins . L-Aspartic acid serves dual roles: it is a fundamental building block in peptide synthesis and parenteral nutrition, and it functions as an excitatory neurotransmitter in the mammalian central nervous system, acting as an agonist at ionotropic glutamate receptors [2].

L-Aspartic Acid (CAS 617-45-8): Why D-Aspartic Acid, L-Glutamic Acid, and NMDA Are Not Interchangeable


Although L-aspartic acid shares structural and functional similarities with other acidic amino acids and glutamate receptor agonists, critical differences in receptor selectivity, transporter kinetics, and blood-brain barrier (BBB) permeability preclude simple substitution. D-Aspartic acid, while also an NMDA receptor agonist, exhibits distinct pharmacological actions on AMPA receptors that L-aspartic acid lacks [1]. L-Glutamic acid displays divergent transport affinities across EAAT subtypes [2]. Furthermore, the stereospecific efflux of L-aspartic acid across the BBB fundamentally alters its central nervous system (CNS) pharmacokinetics compared to the D-enantiomer [3]. These quantitative, experimentally verified differences mandate that scientific and industrial users specify L-aspartic acid based on its unique performance profile in the intended assay system.

L-Aspartic Acid (CAS 617-45-8) Head-to-Head Quantitative Performance vs. Comparators


AMPA Receptor Selectivity: L-Aspartic Acid vs. D-Aspartic Acid

L-Aspartic acid demonstrates negligible inhibitory activity at AMPA receptors, in stark contrast to its D-enantiomer. This selectivity is a critical differentiator for studies requiring isolated NMDA receptor activation without off-target AMPA receptor modulation. In acutely isolated rat hippocampal neurons, D-aspartate concentration-dependently inhibited kainate-induced AMPA receptor currents with an estimated K(b) of 0.93 mM [1]. Under identical experimental conditions, L-aspartate had little inhibitory action on AMPARs [1]. This differential activity was further confirmed at the synaptic level: D-aspartate reduced the amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cultured hippocampal neurons, whereas L-aspartate did not [1].

Neuroscience Ionotropic Glutamate Receptors AMPA Receptor Pharmacology

Blood-Brain Barrier (BBB) Efflux: L-Aspartic Acid vs. D-Aspartic Acid

L-Aspartic acid is actively and stereospecifically effluxed from the brain, a property not shared by its D-enantiomer. Using the brain efflux index (BEI) method, approximately 85% of microinjected L-[³H]Asp was eliminated from the rat ipsilateral cerebrum within 10 minutes, corresponding to an efflux rate constant of 0.207 min⁻¹ [1]. In marked contrast, D-[³H]Asp was not eliminated from the brain over a 20-minute period [1]. This efflux was inhibited by excess unlabeled L-Asp and L-Glu, but not by D-Asp, confirming stereospecific transport [1]. For comparison, L-glutamic acid showed a slower efflux rate constant of 0.0346 min⁻¹, with 40% elimination over 20 minutes [1].

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

EAAT1 Transporter Affinity: L-Aspartic Acid vs. L-Glutamic Acid

L-Aspartic acid exhibits approximately 2-fold higher affinity for the wild-type EAAT1 (GLAST) glutamate transporter compared to L-glutamic acid under physiologically relevant conditions. In Xenopus oocytes expressing WT EAAT1, the K₀.₅ (concentration for half-maximal transport current) for L-aspartate was 15 ± 3 µM at pH 7.5 and -60 mV holding potential [1]. For L-glutamate under identical conditions, the K₀.₅ was 28 ± 6 µM [1]. This higher affinity is consistently observed across a pH range from 5.5 to 8.5, with L-aspartate maintaining a lower K₀.₅ than L-glutamate at all measured pH values [1].

Glutamate Transport EAAT1 (GLAST) Transporter Kinetics

L-Asparaginase Competitive Inhibition: L-Aspartic Acid as a Product Inhibitor

L-Aspartic acid acts as a potent competitive inhibitor of Escherichia coli L-asparaginase, with an inhibition constant (Kᵢ) of 80 µM at micromolar substrate concentrations [1]. Equilibrium dialysis studies further established that L-aspartic acid binds to the enzyme with a dissociation constant (Kd) of 60-160 µM for the high-affinity site [1]. This inhibition is physiologically relevant, as different commercial preparations of L-asparaginase were found to contain 2-4 moles of bound L-aspartic acid per mole of tetrameric enzyme [1]. In contrast, the catalytic activity of the enzyme for L-asparagine is >33-fold higher than for L-aspartic acid, with L-aspartate exhibiting less than 3% activity compared to L-asparagine in the reverse reaction [2].

Enzymology L-Asparaginase Competitive Inhibition

Aqueous Solubility: L-Aspartic Acid vs. L-Glutamic Acid in Salt Solutions

L-Aspartic acid exhibits a distinct solubility profile in aqueous salt solutions compared to L-glutamic acid, with differential salting-in effects. In aqueous NaCl solutions, L-aspartic acid solubility increases with increasing salt molality (salting-in effect), a phenomenon also observed for D-aspartic acid [1]. This contrasts with amino acids bearing apolar side chains, which typically exhibit salting-out [2]. At 25°C, the baseline aqueous solubility of L-aspartic acid is approximately 5.0 g/L (37.6 mM) [3], increasing to 28.7 g/L at 75°C [3]. For comparison, L-glutamic acid has a lower solubility of ~8.6 g/L at 25°C [4]. In mixed solvent systems, L-aspartic acid solubility increases with formic acid/TMA fractions but decreases with methanol/IPA [5].

Physical Chemistry Solubility Formulation

Enantiomeric Purity & Regulatory Specifications: L-Aspartic Acid vs. Racemic/D-Isomer

Procurement of L-aspartic acid for pharmaceutical, nutritional, or biochemical applications requires strict adherence to enantiomeric purity specifications, as the D-enantiomer is not proteinogenic and exhibits distinct biological activity. The USP monograph specifies an assay range of 98.5% to 101.5% C₄H₇NO₄ on the dried basis [1]. Commercially available BioUltra grade L-aspartic acid is specified at ≥99.5% purity by titration . Specific rotation is tightly controlled: +24.5° to +26.0° (c=8, 6N HCl) [2]. Heavy metal limits, including lead (≤5 ppm) and loss on drying (≤0.2%), are specified for reagent-grade material [2]. Analytical methods for determining optical purity in partially racemized samples can detect as little as 5 µg of material for purities around 90% [3].

Quality Control Pharmaceutical Standards Chiral Purity

L-Aspartic Acid (CAS 617-45-8) Evidence-Based Application Scenarios for Scientific & Industrial Procurement


Selective NMDA Receptor Activation Without AMPA Receptor Cross-Reactivity

Researchers studying NMDA receptor-mediated synaptic plasticity, excitotoxicity, or CNS pharmacology should procure L-aspartic acid when selective NMDA receptor activation is required without confounding AMPA receptor modulation. As demonstrated in head-to-head electrophysiological assays, L-aspartic acid has negligible inhibitory action on AMPA receptors, whereas D-aspartic acid acts as a competitive antagonist (K(b) = 0.93 mM) [1]. This selectivity profile makes L-aspartic acid the preferred tool compound for isolating NMDA receptor contributions in mixed neuronal cultures or brain slice preparations.

In Vitro Studies of EAAT1 (GLAST) Transporter Kinetics

Investigators studying the excitatory amino acid transporter EAAT1 (GLAST) should select L-aspartic acid as a high-affinity substrate. Quantitative transport assays reveal that L-aspartic acid has a K₀.₅ of 15 ± 3 µM at physiological pH, representing approximately 2-fold higher affinity than L-glutamic acid (K₀.₅ = 28 ± 6 µM) [2]. This higher affinity makes L-aspartic acid particularly useful for competition assays, radioligand binding studies, and electrophysiological characterization of EAAT1 function in astrocytes and other glial cells.

In Vivo CNS Studies Requiring Prediction of BBB Efflux Kinetics

Neuroscientists planning in vivo experiments involving central administration of L-aspartic acid must account for its rapid, stereospecific efflux across the blood-brain barrier. The brain efflux rate constant of 0.207 min⁻¹ (85% elimination in 10 minutes) [3] fundamentally limits CNS exposure. This property makes L-aspartic acid a valuable positive control for BBB efflux transporter studies, but renders it unsuitable for sustained CNS delivery without co-administration of efflux inhibitors. Procurement for in vivo CNS applications should therefore be accompanied by appropriate efflux blockade strategies.

L-Asparaginase Activity Assays and Inhibition Studies

Biochemists and pharmaceutical scientists working with L-asparaginase (e.g., in ALL therapy research or biosimilar characterization) should procure high-purity L-aspartic acid for use as a competitive inhibitor standard. L-Aspartic acid inhibits E. coli L-asparaginase with a Kᵢ of 80 µM [4], and commercial enzyme preparations may contain bound L-aspartic acid that must be accounted for in activity assays. Using BioUltra-grade L-aspartic acid (≥99.5%) ensures minimal interference from trace contaminants in sensitive kinetic studies.

Aqueous Formulation Development with Salting-In Effects

Formulation scientists developing aqueous buffers or salt-containing media for L-aspartic acid should leverage its unique salting-in behavior. Unlike many apolar amino acids that exhibit salting-out, L-aspartic acid solubility increases in the presence of NaCl and KCl [5]. This property can be exploited to achieve higher working concentrations in salt-based buffers. However, baseline solubility at 25°C (5.0 g/L) [6] should inform concentration limits for stock solutions and dose-response studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Aspartic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.